molecular formula C14H21BrN2O2S B1531990 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine CAS No. 1704067-23-1

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine

Cat. No.: B1531990
CAS No.: 1704067-23-1
M. Wt: 361.3 g/mol
InChI Key: OAVCQKBVERHANY-UHFFFAOYSA-N
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Description

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine (1-BDPE) is an organic compound belonging to the piperazine family of compounds. It is a versatile compound that can be used in a variety of applications due to its unique physical and chemical properties. 1-BDPE has been used in the synthesis of various organic compounds, as well as in the development of new drugs. In addition, 1-BDPE has been used in medical research for its potential therapeutic effects.

Scientific Research Applications

Crystal Engineering and Supramolecular Architectures

Research conducted by Wang et al. (2011) explored the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid, demonstrating the importance of hydrogen-bonding supramolecular architectures. While the specific compound of interest was not the main focus, the study highlights the general significance of sulfonyl groups in crystal packing and engineering, which can be relevant for derivatives like 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine (Lei Wang et al., 2011).

Solvent Effects and Catalytic Applications

In the study of ionic liquids, Zare et al. (2012) investigated triethylamine-bonded sulfonic acid as a novel catalyst for organic transformations. This research provides insights into how sulfonyl and piperazine derivatives could be used in green chemistry and catalysis, indicating potential applications for this compound in similar contexts (A. Zare et al., 2012).

Synthesis Methods and Chemical Reactions

Ali et al. (2002) described the synthesis of homopiperazine platinum(II) complexes containing substituted disulfide groups, showcasing the utility of piperazine derivatives in complex metal coordination. This suggests that compounds like this compound could have applications in the development of new metal complexes with potential catalytic or material properties (Mohammad S. Ali et al., 2002).

Biological Activity

Although specific studies directly involving this compound were not identified, related research on sulfonyl hydrazones and piperidine derivatives by Karaman et al. (2016) investigated their antioxidant capacity and anticholinesterase activity. Such studies suggest that structurally related compounds could exhibit biological activities worth exploring for potential therapeutic applications (Nurcan Karaman et al., 2016).

Properties

IUPAC Name

1-(4-bromo-2,6-dimethylphenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2S/c1-4-16-5-7-17(8-6-16)20(18,19)14-11(2)9-13(15)10-12(14)3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVCQKBVERHANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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